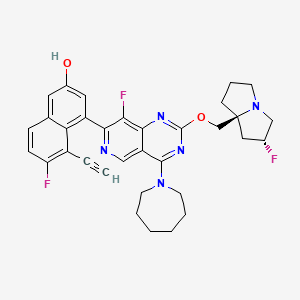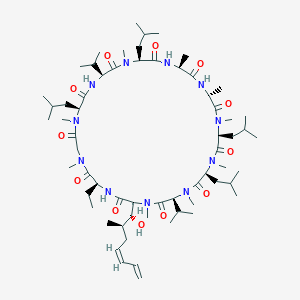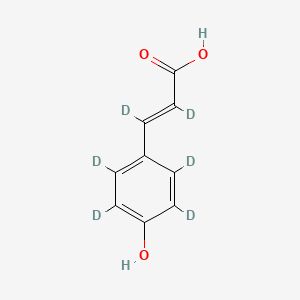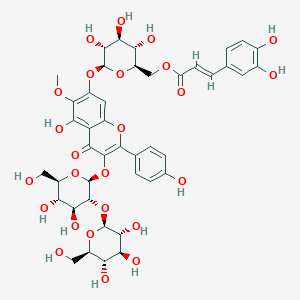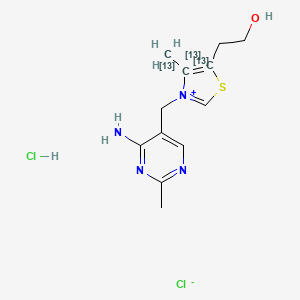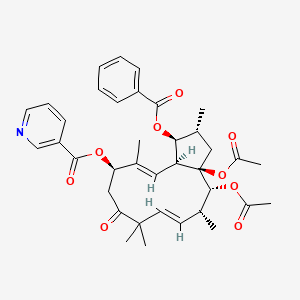
Metoprolol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoprolol-d5 is a deuterium-labeled version of metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of metoprolol, as well as to investigate drug interactions and metabolic pathways. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metoprolol-d5 involves the incorporation of deuterium atoms into the metoprolol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of metoprolol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve multiple purification steps, such as crystallization and chromatography, to remove any impurities and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Metoprolol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of metoprolol, but the presence of deuterium can affect the reaction kinetics and mechanisms.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions are typically deuterated analogs of the corresponding metoprolol derivatives. For example, oxidation of this compound can yield deuterated carboxylic acids, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Metoprolol-d5 is widely used in scientific research due to its ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of metoprolol. Some key applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of metoprolol in the body.
Drug Interaction Studies: Helps in understanding how metoprolol interacts with other drugs and how these interactions affect its pharmacological profile.
Metabolic Pathway Analysis: Used to investigate the metabolic pathways of metoprolol and identify the enzymes involved in its metabolism.
Clinical Research: Employed in clinical studies to evaluate the efficacy and safety of metoprolol in various patient populations
Wirkmechanismus
Metoprolol-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily located in the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets of this compound include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Metoprolol-d5 is similar to other beta-1 adrenergic receptor blockers, such as atenolol and bisoprolol. it has some unique features:
Deuterium Labeling: The presence of deuterium atoms allows for more precise tracking and analysis in research studies.
Pharmacokinetic Properties: The deuterium labeling can affect the pharmacokinetic properties, such as absorption and metabolism, making it a valuable tool for studying these aspects in detail
Similar Compounds
Atenolol: Another selective beta-1 adrenergic receptor blocker used to treat hypertension and angina.
Bisoprolol: A beta-1 adrenergic receptor blocker with a longer half-life and higher selectivity compared to metoprolol.
This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research and drug development.
Eigenschaften
Molekularformel |
C15H25NO3 |
|---|---|
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i10D2,11D2,14D |
InChI-Schlüssel |
IUBSYMUCCVWXPE-FIWUMSIFSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)NC(C)C |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



